Ethyl 2-acetyl-4-oxopentanoate
Overview
Description
Ethyl 2-acetyl-4-oxopentanoate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various esters and ketones, which are often used in the synthesis of more complex molecules. The compound's structure includes an ester functional group, a ketone, and an acetyl group, which allows it to undergo a variety of chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various catalytic processes. For instance, ethyl 2-diazo-3-oxopent-4-enoates can be decomposed using Rhodium(II) acetate catalysis to yield β,γ-unsaturated esters, which are structurally related to ethyl 2-acetyl-4-oxopentanoate . Additionally, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates through a Ru-mediated coupling reaction indicates the potential for transition metal-catalyzed processes to be applied in the synthesis of ethyl 2-acetyl-4-oxopentanoate .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-acetyl-4-oxopentanoate has been elucidated using techniques such as X-ray crystallography. For example, the structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates revealed the presence of E- and Z-isomers and provided insights into the steric hindrance effects within the molecule . Density functional theory (DFT) calculations have also been employed to understand the solid-state structure and conformation of these molecules .
Chemical Reactions Analysis
Ethyl 2-acetyl-4-oxopentanoate can undergo various chemical reactions due to its functional groups. For instance, the related compound ethyl 2,4-dioxopentanoate can react with ethyl trifluoroacetate to form ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, showcasing the reactivity of the ketone and ester groups in condensation reactions . Methylation reactions have also been observed with ethyl 2,4-dioxopentanoate, leading to the formation of enol ethers, which further isomerize to different conformers .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-acetyl-4-oxopentanoate can be inferred from related compounds. The presence of ester and ketone groups suggests that it would have polar characteristics and could participate in hydrogen bonding, affecting its solubility and boiling point. The reactivity of the compound in various chemical reactions, such as trifluoroacetylation and methylation, indicates its potential utility in synthetic chemistry as a building block for more complex molecules .
Scientific Research Applications
Crystallographic Properties
Ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate, a compound closely related to Ethyl 2-acetyl-4-oxopentanoate, demonstrates significant properties in crystallography. X-ray diffraction data reveal its existence in a single enol tautomer form in the crystal phase, consistent with spectroscopic data in solution. This highlights its potential in crystallographic studies and applications (Arrieta & Mostad, 2001).
Biocatalysis
Ethyl 2-acetyl-4-oxopentanoate plays a crucial role in biocatalytic processes. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative, is important in synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril. Various studies have summarized the synthesis routes and developments of (R)-HPBE using biocatalysts (Zhao, 2008).
Chemical Kinetics and Combustion
The kinetics of combustion of ethyl levulinate (ethyl 4-oxopentanoate), closely related to ethyl 2-acetyl-4-oxopentanoate, have been extensively studied. This research is vital for understanding its behavior as a potential biofuel, contributing to the development of alternative energy sources (Ghosh et al., 2018).
Synthesis of Novel Compounds
Ethyl 2-acetyl-4-oxopentanoate's derivatives have been used to synthesize various novel compounds. For instance, the synthesis of polysubstituted pyrrole using 2,4-pentanedione and methyl 3-oxopentanoate illustrates its applicability in creating new chemical entities with potential pharmacological properties (Ou, 2009).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of compounds using derivatives of ethyl 2-acetyl-4-oxopentanoate. For example, the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate results in the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its utility in stereoselective chemical synthesis (Meng, Zhu, & Zhang, 2008).
Biochemical and Pharmacological Research
In pharmacological studies, ethyl 2-acetyl-4-oxopentanoate derivatives have been synthesized and investigated for potential anti-inflammatory activity. This research highlights the compound's relevance in the development of new therapeutic agents (Abignente et al., 1992).
Biofuel Research
Ethyl 4-oxopentanoate, a variant of ethyl 2-acetyl-4-oxopentanoate, has been studied for its potential as a biofuel. Investigations into its combustion kinetics are crucial for evaluating its suitability as an alternative fuel source, contributing to the growing field of renewable energy research (Ghosh et al., 2018).
Safety And Hazards
Ethyl 2-acetyl-4-oxopentanoate is classified as an eye irritant (Category 2), with the hazard statement “Causes serious eye irritation” (H319) . Precautionary statements include “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing” (P305 + P351 + P338) .
properties
IUPAC Name |
ethyl 2-acetyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUOLLLVOSMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962043 | |
Record name | Ethyl 2-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-4-oxopentanoate | |
CAS RN |
41892-81-3 | |
Record name | Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41892-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-acetyl-4-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetyl-4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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